molecular formula C15H24O2 B1246136 suberosol B

suberosol B

Cat. No.: B1246136
M. Wt: 236.35 g/mol
InChI Key: FWFSLBQGEMBSLF-FTQJZPFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suberosol B is a lanostane-type triterpenoid first isolated from the root of Beilschmiedia erythrophloia (Lauraceae) and the marine soft coral Subergorgia suberosa . Structurally, it features a pentacyclic skeleton with hydroxyl and methyl groups at specific positions (C-3, C-16, and C-24) that contribute to its bioactivity . Key pharmacological properties include:

  • Antituberculosis activity: Inhibits Mycobacterium tuberculosis H37Ra with an MIC value of 12.5 µg/mL .
  • Cytotoxicity: Active against P388 murine leukemia, A-549 lung adenocarcinoma, and HT-29 colon carcinoma cell lines (IC₅₀: 3.8–7.2 µM) .

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1R,3R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecan-3-ol

InChI

InChI=1S/C15H24O2/c1-9-5-6-13-15(4,17-13)12(16)7-11-10(9)8-14(11,2)3/h10-13,16H,1,5-8H2,2-4H3/t10-,11-,12-,13-,15-/m1/s1

InChI Key

FWFSLBQGEMBSLF-FTQJZPFOSA-N

Isomeric SMILES

C[C@@]12[C@H](O1)CCC(=C)[C@H]3CC([C@@H]3C[C@H]2O)(C)C

Canonical SMILES

CC1(CC2C1CC(C3(C(O3)CCC2=C)C)O)C

Synonyms

suberosol B

Origin of Product

United States

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Hydroxylation : this compound’s additional hydroxyl groups at C-16 enhance antituberculosis activity compared to suberosol, which lacks this modification .
  • Skeleton Type: Lanostane-type triterpenes (suberosol, this compound) exhibit stronger anti-HIV activity than lupane-type (lupenol) due to their rigid, polycyclic frameworks .
  • Hydrophobic Interactions : Suberosol’s anti-HIV activity relies on hydrophobic binding to AAK1/GAK kinases, while 20(21)-dehydrolucidenic acid uses H-bond networks for GAK inhibition .

Discussion

However, its anti-HIV potency is inferior to suberosol (EC₅₀: 0.8 µM vs. Notably, suberosols A–D from marine sources exhibit higher cytotoxicity but lack specificity for microbial targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
suberosol B
Reactant of Route 2
suberosol B

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